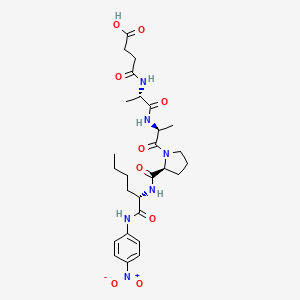

Suc-ala-ala-pro-nle-pna

Übersicht

Beschreibung

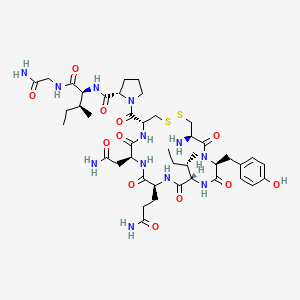

Suc-ala-ala-pro-nle-pna, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a white to faint yellow powder . It is a substrate for various enzymes including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . It is also used in the determination of chymotrypsin activity .

Synthesis Analysis

The synthesis of this compound has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions .Chemical Reactions Analysis

This compound undergoes enzymatic cleavage to yield 4-nitroaniline . It is also involved in reactions with Bacillus subtilis subtilisin A .Physical and Chemical Properties Analysis

This compound is a white to faint yellow powder with a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Wissenschaftliche Forschungsanwendungen

Identification as Proline Endopeptidase

Suc-ala-ala-pro-nle-pna, specifically its variant Suc-(Ala)3-pNA, has been identified as proline endopeptidase. This enzyme was isolated from hog kidney cytosol and found to catalyze the hydrolysis of peptides at the carboxyl side of alanine and proline residues. It exhibits specific activity towards certain peptide structures and is inhibited by diisopropyl fluorophosphate and p-chloromercuribenzoate (Soeda, Ohyama, & Nagamatsu, 1984).

Role in Neutral Endopeptidase Activity

Another study identified a role for this compound in the activity of a membrane-bound neutral endopeptidase from rat kidney. The enzyme shows specificity in hydrolyzing Suc(Ala)3-pNA and is significantly activated by polyamines (Watanabe, Shimamori, Ozaki, Uchida, & Fujimoto, 1984).

Prolyl Oligopeptidase in Bovine Lens

A study on bovine lens tissue discovered that prolyl oligopeptidase, an enzyme purified from this tissue, hydrolyzes elastase substrates including N-suc-ala-ala-ala-pNA, demonstrating its broader enzymatic activity profile (Sharma & Ortwerth, 1994).

Interaction with Human Cyclophilin

Research on human cyclophilin hCyp‐18, an enzyme involved in protein folding, showed that it binds to peptides derived from Suc‐Ala‐Ala‐Pro‐Phe‐pNA. This interaction indicates the enzyme's selectivity for proline-containing peptides (Demange, Moutiez, Vaudry, & Dugave, 2001).

Enzymatic Activity in Escherichia coli

A study on Escherichia coli identified an enzyme, PepN, responsible for the hydrolysis of a variety of peptidase and endopeptidase substrates, including Suc-LLVY-AMC and l-Ala-pNA. This enzyme exhibits aminoendopeptidase activity, suggesting a functional similarity with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).

Involvement in HDL-Associated Enzymes

Suc-(Ala)3-pNA hydrolysis is also associated with enzymes in human high-density lipoproteins (HDL). Two enzymes linked to HDL were found to hydrolyze this substrate in sequence, indicating a complex enzymatic interaction within the lipoprotein particles (Maeda, Kobori, & Uzawa, 1983).

Characterization in Human Kidney

In human kidney, a neutral metallo-endopeptidase capable of hydrolyzing Suc(Ala)3-pNA was characterized. This enzyme prefers to hydrolyze peptide bonds at the amino sides of hydrophobic amino acids (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983).

Elastase Activity in Human Seminal Plasma

An elastase-like enzyme activity in human seminal plasma capable of catalyzing Suc-Ala-Ala-Pro-Leu-pNA amidolysis was studied. This activity was found not to be a metalloproteinase but rather an acyl amidase-like leucine aminopeptidase (Matsuda et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)/t16-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXHKRVUISFHK-USNOLKROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

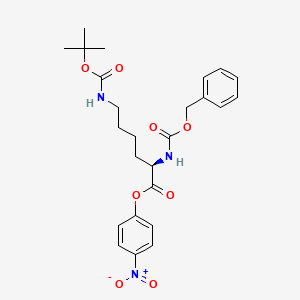

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

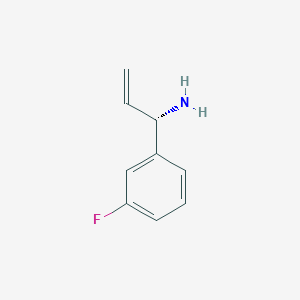

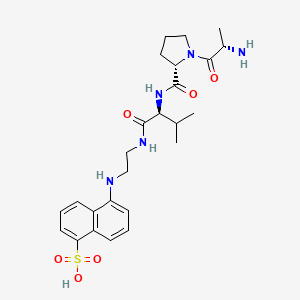

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1516647.png)

![(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516700.png)